2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

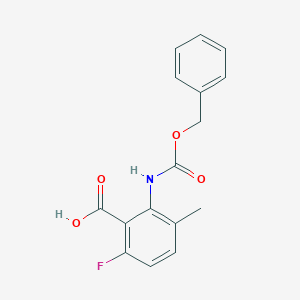

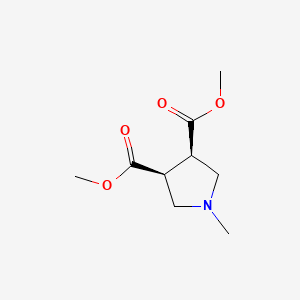

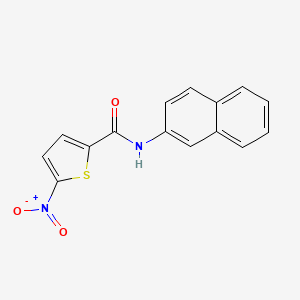

The compound “2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid” appears to be a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of organic compound containing a benzyl group attached to a piperazine ring. It also contains a 4-methylphenyl group and a 4-oxobutanoic acid group.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, amide bond formation, and esterification.Molecular Structure Analysis

The molecular structure of this compound would likely show a complex arrangement of rings and chains due to the presence of the benzylpiperazine and 4-methylphenyl groups. The 4-oxobutanoic acid group would introduce polarity to the molecule.Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. However, the compound likely undergoes reactions typical of amides, esters, and aromatic compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties.Scientific Research Applications

Synthesis and Transformation

Research has explored the synthesis of derivatives and the transformation of compounds related to 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid. For instance, studies have detailed the synthesis of methyl 2-benzoylamino-3-oxobutanoate from hippuric acid, followed by reactions with hydrazines to yield various derivatives, showcasing the compound's versatility in organic synthesis (Urška Bratušek et al., 1998). Another study focused on transforming methyl 2-benzoylamino-2-oxobutanoate with aromatic amines, leading to a mixture of oxazolo[4,5-c]quinoline derivatives, indicating the compound's potential in heterocyclic chemistry (B. Stanovnik et al., 2003).

Interaction with Other Compounds

Studies on the interaction of related 4-oxobutanoic acids with different reagents have provided insights into their chemical behavior and potential applications. For example, the reaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol has been examined, leading to the formation of compounds with potential relevance in materials science and pharmacology (Olga A. Amalʼchieva et al., 2022).

Novel Synthesis and Applications

Innovative synthesis methods and the exploration of new applications are significant areas of research for compounds related to 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid. A study presented the novel synthesis of a surfactant with a benzene ring using a copper catalyst cross-coupling reaction, demonstrating the compound's potential in surfactant and detergent industries (Minggui Chen et al., 2013).

Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information. However, like all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its safety and efficacy.

properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-17-7-9-19(10-8-17)21(25)15-20(22(26)27)24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJHOTSPGBKCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)

![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)

![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)

![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)